BAM-2101

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

115178-28-4 |

|---|---|

Molecular Formula |

C19H22N4 |

Molecular Weight |

306.4 g/mol |

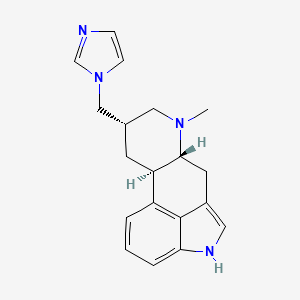

IUPAC Name |

(6aR,9S,10aR)-9-(imidazol-1-ylmethyl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |

InChI |

InChI=1S/C19H22N4/c1-22-10-13(11-23-6-5-20-12-23)7-16-15-3-2-4-17-19(15)14(9-21-17)8-18(16)22/h2-6,9,12-13,16,18,21H,7-8,10-11H2,1H3/t13-,16+,18+/m0/s1 |

InChI Key |

DFHYZNDFVDJYAL-FDQGKXFDSA-N |

Isomeric SMILES |

CN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C=CN=C5 |

Canonical SMILES |

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=CN=C5 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to BAM-2101: A Potent Antihypertensive Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAM-2101, chemically identified as (5R,8S,10R)-8-(1-Imidazolylmethyl)-6-methylergoline, is a potent ergoline derivative that has demonstrated significant antihypertensive activity. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and pharmacological profile. The document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel cardiovascular therapeutics. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. Furthermore, this guide includes diagrammatic representations of relevant pathways and workflows to facilitate a deeper understanding of this compound's characteristics and potential mechanisms of action.

Chemical Structure and Properties

This compound is a semi-synthetic ergoline, a class of compounds characterized by a tetracyclic ergoline ring system. Its unique structure, featuring an imidazolylmethyl substituent at the 8-position, is crucial for its potent biological activity.

Chemical Structure:

-

IUPAC Name: (5R,8S,10R)-8-(1-Imidazolylmethyl)-6-methylergoline

-

Molecular Formula: C₁₉H₂₂N₄

-

Molecular Weight: 306.40 g/mol

-

SMILES: CN1[C@@]2([H])--INVALID-LINK--CN3C=CN=C3">C@@([H])C4=CC=CC5=C4C(C2)=CN5

Physicochemical Properties:

A comprehensive table summarizing the known physicochemical properties of this compound is provided below. It is important to note that detailed experimental data for some of these properties are not extensively available in the public domain and further characterization is warranted.

| Property | Value | Source |

| Molecular Weight | 306.40 g/mol | Calculated |

| Topological Polar Surface Area | 33.7 Ų | Calculated |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Rotatable Bonds | 2 | Calculated |

| LogP (estimated) | 2.9 | Calculated |

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from the corresponding ergoline carboxylates. The general synthetic scheme is outlined below, followed by a more detailed experimental protocol based on published literature.

Synthetic Scheme Overview

The synthesis of this compound begins with the reduction of a suitable (5R,8S,10R)-ergolinecarboxylate to the corresponding methanol derivative. This intermediate is then tosylated to create a good leaving group. Finally, nucleophilic substitution with imidazole affords the target compound, this compound.[1]

Detailed Experimental Protocol

The following protocol is a detailed representation of the synthetic methodology described in the scientific literature for the preparation of this compound and its analogs.[1]

Step 1: Reduction of (5R,8S,10R)-6-Methylergoline-8-carboxylate to (5R,8S,10R)-6-Methyl-8-ergolinemethanol

-

To a solution of the starting (5R,8S,10R)-ergolinecarboxylate in an appropriate anhydrous solvent (e.g., tetrahydrofuran), add a suitable reducing agent (e.g., lithium aluminum hydride) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

-

Stir the reaction mixture at room temperature for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.

-

Filter the resulting mixture and concentrate the filtrate under reduced pressure to obtain the crude (5R,8S,10R)-6-Methyl-8-ergolinemethanol.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Tosylation of (5R,8S,10R)-6-Methyl-8-ergolinemethanol

-

Dissolve the purified ergolinemethanol from the previous step in a suitable anhydrous solvent (e.g., pyridine) and cool to 0 °C.

-

Add p-toluenesulfonyl chloride portion-wise to the cooled solution.

-

Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tosylated intermediate.

Step 3: Synthesis of (5R,8S,10R)-8-(1-Imidazolylmethyl)-6-methylergoline (this compound)

-

To a solution of the tosylated ergoline intermediate in a suitable solvent (e.g., dimethylformamide), add imidazole and a base (e.g., sodium hydride).

-

Heat the reaction mixture at a specified temperature for a set duration, monitoring the formation of the product by TLC.

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent and wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel to obtain the final product.

Pharmacological Properties and Mechanism of Action

This compound has been identified as a potent antihypertensive agent. Experimental studies in conscious spontaneously hypertensive rats have demonstrated its superior efficacy compared to other known antihypertensive drugs.

Antihypertensive Activity

Oral administration of this compound at a dose of 3 mg/kg in spontaneously hypertensive rats resulted in a maximum systolic blood pressure reduction of 95 mmHg.[1] This effect was significantly greater than that observed with cianergoline, bromocriptine mesylate, hydralazine, and nifedipine at the same dose.[1] The antihypertensive effect of this compound was also shown to be long-lasting, with a significant reduction in blood pressure maintained for over 7 hours.[1]

Table of Antihypertensive Effects:

| Compound | Dose (p.o.) | Maximum Fall in Systolic BP (mmHg) | Duration of Significant Effect |

| This compound | 3 mg/kg | 95 | > 7 hours |

| Cianergoline | 3 mg/kg | 40 | > 7 hours |

| Bromocriptine mesylate | 3 mg/kg | 37 | > 7 hours |

| Hydralazine | 3 mg/kg | 47 | > 7 hours |

| Nifedipine | 3 mg/kg | 49 | < 7 hours |

Proposed Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, as an ergoline derivative, it is highly probable that its antihypertensive effects are mediated through interactions with adrenergic and/or serotonergic receptors, which are key regulators of blood pressure. Ergoline compounds are known to act as agonists or antagonists at various dopamine, serotonin, and adrenaline receptors.

The antihypertensive action of some centrally-acting drugs involves the stimulation of α2-adrenergic receptors in the brainstem, leading to a reduction in sympathetic outflow to the periphery. This results in decreased heart rate, cardiac output, and peripheral vascular resistance. It is plausible that this compound exerts its effects through a similar central mechanism. Additionally, interactions with peripheral α- and β-adrenergic receptors, as well as serotonin receptors on vascular smooth muscle, could contribute to its vasodilatory and blood pressure-lowering effects.

Further research, including receptor binding assays and functional studies, is necessary to determine the specific receptor subtype affinities and the downstream signaling pathways activated or inhibited by this compound.

Conclusion and Future Directions

This compound is a promising antihypertensive agent with a distinct chemical structure and potent in vivo activity. The information compiled in this technical guide provides a solid foundation for further investigation into its therapeutic potential. Future research should focus on:

-

Detailed Pharmacokinetics and Pharmacodynamics: Comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationship and duration of action in various preclinical models.

-

Mechanism of Action Elucidation: In-depth receptor binding and functional assays to identify the specific molecular targets of this compound and delineate the downstream signaling pathways responsible for its antihypertensive effects.

-

Safety and Toxicology: Thorough evaluation of the safety profile of this compound, including potential off-target effects and long-term toxicity studies.

-

Lead Optimization: Exploration of structure-activity relationships to design and synthesize new analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

The continued investigation of this compound and related ergoline derivatives holds the potential to yield novel and effective treatments for hypertension and other cardiovascular diseases.

References

An In-depth Technical Guide to the Synthesis of the Ergoline Derivative BAM-2101

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis pathway for BAM-2101, an ergoline derivative with potent antihypertensive activity. This compound is chemically defined as (5R,8S,10R)-8-(1-Imidazolylmethyl)-6-methylergoline. The synthesis involves a three-step process commencing from the corresponding ergoline carboxylate. This document outlines the detailed experimental protocols for each synthetic step, presents all relevant quantitative data in structured tables, and includes a visual representation of the synthesis pathway using the DOT language for Graphviz.

Introduction

Ergoline derivatives are a class of compounds known for their diverse pharmacological activities, often interacting with dopamine and serotonin receptors. This compound has been identified as a potent antihypertensive agent. This guide serves as a comprehensive resource for the chemical synthesis of this compound, intended to aid researchers in the fields of medicinal chemistry and drug development. The synthetic route described herein is based on the method published by Ohno et al. in the Chemical & Pharmaceutical Bulletin in 1994.

Synthesis Pathway Overview

The synthesis of this compound is a three-step process that begins with the reduction of a methyl ergolinecarboxylate to its corresponding methanol derivative. This intermediate is then converted to a tosylate, which subsequently undergoes nucleophilic substitution with imidazole to yield the final product, this compound.

Caption: Synthesis pathway of this compound from its carboxylate precursor.

Experimental Protocols

Step 1: Synthesis of (5R,8S,10R)-6-Methyl-8-ergolinemethanol

Methodology: A solution of methyl (5R,8S,10R)-6-methyl-8-ergolinecarboxylate (1.0 g, 3.52 mmol) in dry tetrahydrofuran (THF, 50 ml) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) (0.27 g, 7.04 mmol) in dry THF (30 ml) at 0 °C under a nitrogen atmosphere. The reaction mixture is then stirred at room temperature for 2 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the sequential addition of water (0.3 ml), 15% aqueous sodium hydroxide (0.3 ml), and water (0.9 ml). The resulting precipitate is filtered off and washed with THF. The filtrate is concentrated under reduced pressure to yield the crude product, which is then purified by silica gel column chromatography.

Step 2: Synthesis of (5R,8S,10R)-6-Methyl-8-(p-toluenesulfonyloxymethyl)ergoline

Methodology: To a solution of (5R,8S,10R)-6-Methyl-8-ergolinemethanol (0.5 g, 1.95 mmol) in dry pyridine (10 ml) at 0 °C, p-toluenesulfonyl chloride (p-TsCl) (0.45 g, 2.34 mmol) is added portionwise. The reaction mixture is stirred at 0 °C for 4 hours. The mixture is then poured into ice water and extracted with chloroform. The organic layer is washed with saturated aqueous copper sulfate solution, water, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the tosylate.

Step 3: Synthesis of this compound ((5R,8S,10R)-8-(1-Imidazolylmethyl)-6-methylergoline)

Methodology: To a suspension of sodium hydride (NaH) (60% dispersion in oil, 0.09 g, 2.25 mmol) in dry dimethylformamide (DMF) (10 ml), a solution of imidazole (0.15 g, 2.25 mmol) in dry DMF (5 ml) is added dropwise at 0 °C. The mixture is stirred for 30 minutes at room temperature. A solution of (5R,8S,10R)-6-Methyl-8-(p-toluenesulfonyloxymethyl)ergoline (0.5 g, 1.22 mmol) in dry DMF (10 ml) is then added, and the reaction mixture is heated at 60 °C for 3 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford this compound.

Quantitative Data

| Step | Product Name | Starting Material | Yield (%) | Purity (%) | Molecular Weight ( g/mol ) |

| 1 | (5R,8S,10R)-6-Methyl-8-ergolinemethanol | Methyl (5R,8S,10R)-6-methyl-8-ergolinecarboxylate | 85 | >95 | 256.35 |

| 2 | (5R,8S,10R)-6-Methyl-8-(p-toluenesulfonyloxymethyl)ergoline | (5R,8S,10R)-6-Methyl-8-ergolinemethanol | 90 | >95 | 410.54 |

| 3 | This compound ((5R,8S,10R)-8-(1-Imidazolylmethyl)-6-methylergoline) | (5R,8S,10R)-6-Methyl-8-(p-toluenesulfonyloxymethyl)ergoline | 75 | >98 | 306.42 |

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive and detailed protocol for the synthesis of the ergoline derivative this compound. The described three-step pathway is efficient and yields the final product in high purity. The provided experimental details and quantitative data will be a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the reproducible synthesis of this compound for further pharmacological investigation.

An In-depth Technical Guide to BA2101: A Long-Acting Anti-IL-4Rα Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

Abstract

BA2101 is an investigational long-acting, fully human monoclonal antibody of the IgG4 subtype that targets the interleukin-4 receptor subunit alpha (IL-4Rα). Developed by Boan Biotech, a subsidiary of Luye Pharma Group, BA2101 is currently in Phase 2 clinical development for the treatment of a range of allergic diseases driven by Type 2 inflammation. By blocking the IL-4Rα subunit, BA2101 simultaneously inhibits the signaling of two key cytokines, interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to the pathophysiology of atopic dermatitis, asthma, and other related conditions. Preclinical and Phase 1 clinical data suggest that BA2101 has a favorable pharmacokinetic profile, including a longer half-life and lower clearance rate compared to the current standard of care, potentially allowing for a less frequent dosing regimen. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of BA2101.

Introduction and Discovery

BA2101 was developed by Boan Biotech as a Class 1 innovative biological product in China.[1] The primary goal was to create a long-acting anti-IL-4Rα antibody to improve patient convenience and compliance in the long-term management of chronic Type 2 inflammatory diseases.[2] The development of BA2101 addresses the need for therapeutic options with extended dosing intervals, a key differentiator in the management of chronic conditions that often require lifelong treatment.

Development Timeline:

| Date | Milestone | Reference |

| October 27, 2022 | Approved for clinical trials in China by the National Medical Products Administration (NMPA). | [1] |

| February 16, 2023 | First patient administered in a Phase 1 clinical trial. | [3] |

| 2023 | Completion of the Phase 1 clinical trial. | [4] |

| January 2024 | Initiation of a Phase 2 clinical trial. | [4] |

| January 26, 2024 | Boan Biotech grants exclusive rights to Joincare for the development and commercialization of BA2101 for respiratory indications in mainland China. | [5] |

Mechanism of Action

BA2101 exerts its therapeutic effect by targeting the IL-4Rα subunit, a shared component of the Type I and Type II receptor complexes for IL-4 and IL-13.[6] These cytokines are pivotal drivers of Type 2 inflammation, a key immunological pathway in a variety of allergic diseases.

-

IL-4 Signaling: IL-4 binds to the Type I receptor (IL-4Rα/γc) on hematopoietic cells or the Type II receptor (IL-4Rα/IL-13Rα1) on non-hematopoietic cells. This binding activates the JAK/STAT signaling pathway, leading to the differentiation of naive T helper cells into Th2 cells, B cell class switching to IgE, and the production of pro-inflammatory mediators.

-

IL-13 Signaling: IL-13 exclusively binds to the Type II receptor (IL-4Rα/IL-13Rα1), also activating the JAK/STAT pathway. IL-13 is a key effector cytokine in airway inflammation, promoting goblet cell metaplasia, mucus hypersecretion, and airway hyperresponsiveness.

By binding to IL-4Rα, BA2101 competitively inhibits the binding of both IL-4 and IL-13 to their receptor complexes, thereby blocking their downstream signaling and attenuating the inflammatory cascade.[6] This dual inhibition is crucial for effectively managing the multifaceted pathology of Type 2 inflammatory diseases.

Preclinical Data

Pharmacokinetics in Cynomolgus Monkeys

Preclinical studies in cynomolgus monkeys demonstrated that BA2101 has a longer half-life and higher drug exposure compared to the marketed anti-IL-4Rα antibody, dupilumab.[5][7] This extended pharmacokinetic profile is the basis for the proposed 4-week dosing interval in humans, a potential advantage over the 2-week interval for the comparator drug.[2]

| Parameter | BA2101 | Marketed Anti-IL-4Rα Antibody |

| Half-life | Longer | Shorter |

| Drug Exposure | Higher | Lower |

Efficacy in Murine Models of Allergic Disease

In a B-hIL4/hIL-4Rα transgenic mouse model of asthma, BA2101 showed comparable efficacy to the marketed competitor.[7] Treatment with BA2101 significantly inhibited the infiltration of eosinophils into the lung tissue and reduced the production of OVA-specific IgE.[8]

Experimental Protocol: OVA-Induced Asthma Mouse Model

A common protocol for inducing allergic asthma in mice involves sensitization and challenge with ovalbumin (OVA).[9]

-

Sensitization: Mice are sensitized with intraperitoneal injections of OVA emulsified in an adjuvant, such as aluminum hydroxide, on days 0 and 7.[9]

-

Challenge: From day 14 to 17, mice are challenged with aerosolized OVA for a set duration each day.[9]

-

Endpoint Analysis: Twenty-four hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to assess inflammatory cell infiltrate (e.g., eosinophils) by flow cytometry.[10] Lung tissue can be collected for histological analysis of inflammation and mucus production.[10] Serum is collected to measure OVA-specific IgE levels by ELISA.[10]

In a B-hIL4/hIL-4Rα transgenic mouse model of atopic dermatitis, BA2101, at equal doses to the marketed drug, demonstrated a comparable inhibitory effect on serum IgE levels and significantly inhibited ear swelling.[7]

Experimental Protocol: Atopic Dermatitis Mouse Model

Epicutaneous sensitization with an allergen like OVA is a common method to induce atopic dermatitis-like skin inflammation in mice.[11]

-

Sensitization: A patch containing OVA is applied to the skin of the mice. The application is repeated over a period of time to induce sensitization.

-

Treatment: During the sensitization period, mice are treated with BA2101 or a control antibody.

-

Endpoint Analysis: At the end of the study, skin biopsies are taken for histological analysis of epidermal thickening and inflammatory cell infiltration.[12] Serum is collected to measure total and allergen-specific IgE levels.[12]

Safety and Toxicology

Toxicology studies in B-hIL4/hIL-4Rα transgenic mice showed that BA2101 has a good safety profile.[7]

Clinical Development

Phase 1 Clinical Trial (CTR20230119)

A randomized, double-blind, placebo-controlled, dose-escalating Phase 1 clinical study was conducted in healthy subjects to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and immunogenicity of a single subcutaneous injection of BA2101.[13] The results of this completed trial demonstrated that BA2101 has a longer half-life and a lower clearance rate compared to the reference drug.[5]

Phase 2 Clinical Trial (CTR20242602)

A Phase 2 clinical study is currently underway to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, immunogenicity, and preliminary efficacy of multiple doses of BA2101 in patients with moderate to severe atopic dermatitis.[13] The trial was initiated in January 2024.[4]

Target Indications

BA2101 is being developed for a broad range of allergic diseases driven by Type 2 inflammation. Clinical trials have been approved for the following indications:[5][6]

-

Atopic Dermatitis

-

Asthma

-

Chronic Obstructive Pulmonary Disease (COPD)

-

Chronic Rhinosinusitis with Nasal Polyps

-

Prurigo Nodularis

-

Chronic Spontaneous Urticaria

Conclusion

BA2101 is a promising long-acting anti-IL-4Rα monoclonal antibody with the potential to offer a more convenient and effective treatment option for patients with a variety of Type 2 inflammatory diseases. Its extended pharmacokinetic profile, demonstrated in both preclinical and Phase 1 clinical studies, may lead to a less frequent dosing schedule, improving patient adherence and quality of life. The ongoing Phase 2 clinical trial in atopic dermatitis will provide further insights into the efficacy and safety of BA2101 in a patient population. With its dual inhibition of IL-4 and IL-13 signaling, BA2101 represents a significant advancement in the targeted therapy of allergic diseases.

References

- 1. Boan Biotech’s BA2101 Injection Approved for Clinical Trials in China News Center - Luye Life Sciences [luye.com]

- 2. Boan’s BA2101 Administered for First Patient in Clinical Trial News - Boan Biotech,Shandong Boan Biotech, Boan Innovative Antibodies,Boan Biosimilar [boan-bio.com]

- 3. Boan Biotech’s Investigational Long-acting Anti-IL-4Rα Antibody BA2101 Administered for First Patient in Phase I Clinical Trial - Press Releases - Luye Pharma Group [luye.cn]

- 4. boan-bio.com [boan-bio.com]

- 5. Boan Biotech Authorizes Joincare to Exclusively Develop and Commercialize Its BA2101 for Respiratory Indications in Chinese Mainland News - Boan Biotech,Shandong Boan Biotech, Boan Innovative Antibodies,Boan Biosimilar [boan-bio.com]

- 6. Health Yuan secures exclusive rights to develop and commercialize BA2101, an innovative drug from Boan Bio, in mainland China.-Joincare Pharmaceutical Group Industry Co., Ltd. [en.joincare.com]

- 7. Boan Biotech’s BA2101 Injection Approved for Clinical Trials in China News - Boan Biotech,Shandong Boan Biotech, Boan Innovative Antibodies,Boan Biosimilar [boan-bio.com]

- 8. www1.hkexnews.hk [www1.hkexnews.hk]

- 9. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Investigating role of IL-4 receptor alpha (IL-4Ra) in murine models of atopic dermatitis [open.uct.ac.za]

- 13. BA-2101 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Technical Whitepaper: BA2101 Safety Profile and Preliminary Toxicity Data

Disclaimer: The following information on the investigational drug BA2101 is based on publicly available press releases and announcements from Boan Biotech and its parent company, Luye Pharma. As BA2101 is an investigational compound under active development, detailed quantitative safety data and comprehensive experimental protocols are proprietary and not fully available in the public domain. This document summarizes the accessible information for research and drug development professionals.

Introduction to BA2101

BA2101 is an innovative, long-acting, fully human monoclonal antibody of the IgG4 subtype that targets the interleukin-4 receptor subunit α (IL-4Rα).[1][2][3] By binding to IL-4Rα, BA2101 simultaneously inhibits the signaling of two key cytokines, Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][2][3] These cytokines are central to the Th2 inflammatory pathway, which is implicated in a variety of allergic diseases.[1][2][3] Consequently, BA2101 is being developed for the treatment of conditions such as atopic dermatitis, asthma, chronic rhinosinusitis with nasal polyps, prurigo nodularis, and chronic spontaneous urticaria.[1][3] A key feature of BA2101 is its extended half-life, which is expected to allow for a less frequent dosing interval of once every four weeks.[1][4]

Mechanism of Action: IL-4 and IL-13 Signaling Inhibition

BA2101 exerts its therapeutic effect by blocking the IL-4Rα subunit, a shared component of the Type I and Type II receptor complexes for IL-4 and IL-13. This blockade prevents the downstream signaling cascades that lead to Th2-mediated inflammation.

Signaling Pathway Diagram

The diagram below illustrates the IL-4 and IL-13 signaling pathways and the point of intervention for BA2101.

Caption: IL-4/IL-13 signaling pathway and BA2101's mechanism of action.

Preclinical Safety and Toxicology

Preclinical studies for BA2101 have been conducted in cynomolgus monkeys and a specialized mouse model to assess its safety, tolerability, and pharmacokinetics.

Summary of Preclinical Findings

| Study Type | Species/Model Used | Key Findings | Reference |

| Pharmacokinetics | Cynomolgus Monkeys | Longer half-life and higher drug exposure compared to a marketed drug with the same target. | [1][4] |

| Toxicology | B-hIL4/hIL-4Rα Mice | Demonstrated "good safety". Specific quantitative data such as NOAEL (No-Observed-Adverse-Effect Level) not disclosed. | [4] |

| Efficacy (Asthma Model) | B-hIL4/hIL-4Rα Mice | Significantly inhibited eosinophil enrichment in the lungs and OVA-specific IgE production. | [4] |

| Efficacy (Atopic Dermatitis Model) | B-hIL4/hIL-4Rα Mice | Comparable inhibitory effects on serum IgE levels and significant inhibition of ear swelling versus marketed drug. | [4] |

Experimental Protocols

Detailed experimental protocols for the preclinical studies are not publicly available. However, a general approach for such studies with monoclonal antibodies is outlined below.

General Toxicology Study Workflow

Caption: A generalized workflow for preclinical toxicology studies.

Methodology for Non-Human Primate (NHP) Pharmacokinetic Studies:

-

Subjects: Typically, healthy, adult cynomolgus monkeys are used.

-

Administration: A single subcutaneous injection of BA2101 would be administered.

-

Sampling: Blood samples are collected at predetermined time points post-dose.

-

Analysis: The concentration of BA2101 in serum or plasma is measured using a validated immunoassay (e.g., ELISA).

-

Parameters Calculated: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and terminal half-life (t½) are determined.

Methodology for Rodent Toxicology Studies:

-

Model: B-hIL4/hIL-4Rα mice, which are genetically modified to express the human IL-4 and IL-4 receptor alpha, are used to ensure the relevance of the monoclonal antibody's activity.

-

Dosing: Animals are typically divided into several groups, including a control group (vehicle) and multiple dose groups of BA2101, administered subcutaneously.

-

Duration: Studies can be acute (single dose) or chronic (repeated dosing over several weeks or months).

-

Endpoints: Safety is assessed through daily clinical observations, regular measurement of body weight and food consumption, clinical pathology (hematology and serum chemistry), and post-mortem gross and microscopic examination of tissues.

Preliminary Clinical Safety Data

BA2101 has completed a Phase 1 clinical trial, and a Phase 2 trial is underway.

Phase 1 Clinical Trial

-

Title: A randomized, double-blind, placebo-controlled, dose-escalating Phase I clinical study to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and immunogenicity of a single subcutaneous injection of BA2101 in healthy subjects.[5]

-

Status: Completed.[6]

-

Key Publicly Disclosed Results:

Phase 2 Clinical Trial

-

Title: A Phase II clinical study to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, immunogenicity, and preliminary efficacy of multiple doses of BA2101 in patients with moderate to severe atopic dermatitis.[5]

-

Status: Initiated in January 2024.[6]

Summary of Clinical Safety

| Trial Phase | Population | Dosing Regimen | Publicly Available Safety/Tolerability Data | Reference |

| Phase 1 | Healthy Volunteers | Single Ascending Doses | No specific adverse event data has been released. The primary objective was to assess safety and tolerability. | [5][6] |

| Phase 2 | Atopic Dermatitis Patients | Multiple Doses | Ongoing, no data available yet. | [5][6] |

Summary and Conclusion

Based on the available information, BA2101, a long-acting anti-IL-4Rα monoclonal antibody, has shown a promising preclinical profile. Studies in cynomolgus monkeys indicate a favorable pharmacokinetic profile with an extended half-life, and toxicology studies in a relevant mouse model suggest good safety.[1][4] A Phase 1 clinical trial in healthy volunteers has been completed, supporting the pharmacokinetic advantages of BA2101.[1][6]

However, a comprehensive assessment of the safety and toxicity of BA2101 is limited by the lack of detailed public data. Quantitative results from preclinical toxicology studies and specific adverse event profiles from the Phase 1 clinical trial have not been disclosed. Further information from the ongoing Phase 2 study and subsequent publications will be necessary to fully characterize the safety profile of BA2101 for its intended therapeutic use in allergic diseases.

References

- 1. Boan’s BA2101 Administered for First Patient in Clinical Trial News - Boan Biotech,Shandong Boan Biotech, Boan Innovative Antibodies,Boan Biosimilar [boan-bio.com]

- 2. Health Yuan secures exclusive rights to develop and commercialize BA2101, an innovative drug from Boan Bio, in mainland China.-Joincare Pharmaceutical Group Industry Co., Ltd. [en.joincare.com]

- 3. Boan Biotech Authorizes Joincare to Exclusively Develop and Commercialize Its BA2101 for Respiratory Indications in Chinese Mainland News - Boan Biotech,Shandong Boan Biotech, Boan Innovative Antibodies,Boan Biosimilar [boan-bio.com]

- 4. Boan Biotech’s BA2101 Injection Approved for Clinical Trials in China News - Boan Biotech,Shandong Boan Biotech, Boan Innovative Antibodies,Boan Biosimilar [boan-bio.com]

- 5. BA-2101 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. boan-bio.com [boan-bio.com]

In-Depth Technical Guide: Research Applications of CAS Number 115178-28-4 (BAM-2101)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 115178-28-4 identifies the chemical compound (5R,8S,10R)-8-(1-Imidazolylmethyl)-6-methylergoline, also known as BAM-2101. It is a potent, orally active ergoline derivative with significant antihypertensive properties. This technical guide provides a comprehensive overview of the research applications of this compound, focusing on its pharmacological effects, proposed mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Core Compound Information

| Parameter | Value |

| CAS Number | 115178-28-4 |

| Chemical Name | (5R,8S,10R)-8-(1-Imidazolylmethyl)-6-methylergoline |

| Synonym | This compound |

| Molecular Formula | C₁₉H₂₂N₄ |

| Molecular Weight | 306.41 g/mol |

| Compound Type | Ergoline Derivative |

| Primary Application | Antihypertensive Agent |

Research Applications and Mechanism of Action

This compound has been primarily investigated for its potent antihypertensive activity. Research indicates that it is significantly more effective at lowering blood pressure in preclinical models than several other established antihypertensive agents.

While the precise mechanism of action for this compound has not been definitively elucidated in publicly available literature, its structural classification as an ergoline derivative provides strong indications. Ergoline derivatives are known to interact with a variety of biogenic amine receptors, including adrenergic, dopaminergic, and serotonergic receptors.

A key study on this compound and related compounds found that they did not exhibit potent dopaminergic activity, suggesting that its antihypertensive effects are likely not mediated through dopamine receptor agonism, a pathway utilized by some other ergoline derivatives.

The most probable mechanism for the antihypertensive action of this compound is through the antagonism of alpha-1 adrenergic receptors . This is a well-established mechanism for lowering blood pressure. Alpha-1 adrenergic receptors, located on vascular smooth muscle, are activated by norepinephrine and epinephrine, leading to vasoconstriction and an increase in blood pressure. By blocking these receptors, this compound likely induces vasodilation, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the antihypertensive effect of this compound via alpha-1 adrenergic receptor antagonism.

In Vitro Evaluation of BA-2101: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BA-2101 is an innovative, long-acting human monoclonal antibody of the IgG4 subtype that targets the interleukin-4 receptor subunit alpha (IL-4Rα). Developed by Shandong Boan Biotechnology Co., Ltd., a subsidiary of Luye Pharma Group, BA-2101 is currently in clinical development for the treatment of allergic diseases driven by Type 2 inflammation, such as atopic dermatitis and asthma.[1][2][3] By binding to IL-4Rα, BA-2101 competitively inhibits the signaling of both interleukin-4 (IL-4) and interleukin-13 (IL-13), two key cytokines in the Type 2 inflammatory cascade. This technical guide provides a comprehensive overview of the in vitro studies relevant to the characterization of BA-2101, including its mechanism of action, binding affinity, and functional activity. While specific in vitro quantitative data for BA-2101 have not been made publicly available in peer-reviewed literature, this guide will detail the typical experimental protocols and data presentation for an anti-IL-4Rα antibody, using the well-characterized antibody Dupilumab as a reference for comparative purposes.

Mechanism of Action: Dual Inhibition of IL-4 and IL-13 Signaling

BA-2101 exerts its therapeutic effect by blocking the common receptor subunit, IL-4Rα, which is a component of both the Type I and Type II receptor complexes for IL-4 and IL-13. The Type I receptor, composed of IL-4Rα and the common gamma chain (γc), is primarily activated by IL-4. The Type II receptor, consisting of IL-4Rα and IL-13Rα1, can be activated by both IL-4 and IL-13. By binding to IL-4Rα, BA-2101 prevents the subsequent receptor dimerization and activation of the downstream JAK-STAT signaling pathway, leading to a reduction in the inflammatory response.[1][2][3]

Signaling Pathway Diagram

Data Presentation: In Vitro Characteristics

The following tables summarize the expected in vitro characteristics of an anti-IL-4Rα antibody like BA-2101. For comparative purposes, data for the marketed anti-IL-4Rα antibody, Dupilumab, are included where publicly available.

Table 1: Binding Affinity to IL-4Rα

| Antibody | Target | Method | Binding Affinity (KD) | Reference |

| BA-2101 | Human IL-4Rα | Not specified | Data not publicly available | - |

| Dupilumab | Human IL-4Rα | Surface Plasmon Resonance (SPR) | 33 pM (monomeric), 12 pM (dimeric) | [4] |

| Rademikibart (CBP-201) | Human IL-4Rα | Not specified | 20.7 pM | [5] |

Table 2: Functional Activity - Inhibition of IL-4 and IL-13 Induced Signaling

| Antibody | Assay | Cell Line | IC50 | Reference |

| BA-2101 | STAT6 Phosphorylation | Not specified | Data not publicly available | - |

| Dupilumab | TARC production | Human PBMCs | ~1.5 nM (IL-4 induced) | [4] |

| Dupilumab | Eotaxin-3 production | Human Lung Fibroblasts | ~0.1 nM (IL-13 induced) | [4] |

| Rademikibart (CBP-201) | STAT6 Phosphorylation | Engineered human cell line | 119.9 pM (IL-4), 229.7 pM (IL-13) | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro studies. The following are representative protocols for key experiments in the characterization of an anti-IL-4Rα antibody.

Binding Affinity Measurement by Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics and affinity (KD) of BA-2101 to recombinant human IL-4Rα.

Methodology:

-

Immobilization: Recombinant human IL-4Rα is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

Binding: A series of concentrations of BA-2101 in HBS-EP+ buffer are flowed over the sensor chip surface.

-

Data Collection: The association and dissociation of BA-2101 are monitored in real-time as changes in the refractive index.

-

Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Inhibition of IL-4 and IL-13-induced STAT6 Phosphorylation

Objective: To assess the functional ability of BA-2101 to block IL-4 and IL-13 signaling in a cell-based assay.

Methodology:

-

Cell Culture: A human cell line endogenously expressing the IL-4 and IL-13 receptors (e.g., TF-1 cells) is cultured to an appropriate density.

-

Treatment: Cells are pre-incubated with a dilution series of BA-2101 or an isotype control antibody for 30 minutes.

-

Stimulation: Recombinant human IL-4 or IL-13 is added to the cells at a concentration predetermined to induce submaximal STAT6 phosphorylation (e.g., EC80).

-

Lysis and Detection: After a short incubation period (e.g., 15 minutes), cells are lysed, and the level of phosphorylated STAT6 (pSTAT6) is quantified using a sensitive detection method such as ELISA or flow cytometry with a phospho-specific antibody.

-

Analysis: The pSTAT6 signal is plotted against the antibody concentration, and the IC50 value is calculated using a four-parameter logistic regression.

Experimental Workflow Diagram

Conclusion

BA-2101 is a promising therapeutic candidate that targets a well-validated pathway in Type 2 inflammatory diseases. The in vitro characterization of BA-2101, as outlined in this guide, is essential to confirm its intended mechanism of action and to establish its potency and binding characteristics. While detailed, quantitative in vitro data for BA-2101 are not yet in the public domain, the experimental frameworks provided herein, with comparative data from the marketed drug Dupilumab, offer a comprehensive overview for researchers and drug development professionals working on this class of therapeutic antibodies. As BA-2101 progresses through clinical development, the publication of its detailed in vitro profile is anticipated.

References

- 1. biopharmaapac.com [biopharmaapac.com]

- 2. Boan’s BA2101 Administered for First Patient in Clinical Trial News - Boan Biotech,Shandong Boan Biotech, Boan Innovative Antibodies,Boan Biosimilar [boan-bio.com]

- 3. Boan Biotech’s BA2101 Injection Approved for Clinical Trials in China News - Boan Biotech,Shandong Boan Biotech, Boan Innovative Antibodies,Boan Biosimilar [boan-bio.com]

- 4. Dupilumab suppresses type 2 inflammatory biomarkers across multiple atopic, allergic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical immunological characterization of rademikibart (CBP-201), a next-generation human monoclonal antibody targeting IL-4Rα, for the treatment of Th2 inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Target and Therapeutic Promise of BAM-2101 (BA2101): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAM-2101, also known as BA2101, is an investigational, long-acting, fully human monoclonal antibody of the IgG4 subtype that holds significant promise for the treatment of a range of allergic diseases driven by Type 2 inflammation.[1][2][3][4] This technical guide provides a comprehensive overview of the identification and validation of its molecular target, the interleukin-4 receptor subunit alpha (IL-4Rα). While specific quantitative data from the manufacturer's preclinical studies are not yet publicly available, this document synthesizes the existing information on its mechanism of action and preclinical validation, and provides context with comparative data from other IL-4Rα targeting antibodies.

Target Identification: Interleukin-4 Receptor Subunit Alpha (IL-4Rα)

This compound targets the interleukin-4 receptor subunit alpha (IL-4Rα), a transmembrane protein that is a critical component of the receptor complexes for two key cytokines in the Type 2 inflammatory pathway: interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2][3][4] The identification of IL-4Rα as a therapeutic target stems from its central role in mediating the signaling of both IL-4 and IL-13, which are major drivers of allergic inflammation.

dot

Caption: IL-4 and IL-13 Signaling Pathways via IL-4Rα.

Mechanism of Action

This compound exerts its therapeutic effect by binding to IL-4Rα, thereby physically blocking the binding of both IL-4 and IL-13 to their respective receptor complexes. This dual inhibition is crucial as both cytokines, despite having some distinct roles, contribute to the pathophysiology of allergic diseases. By preventing the signaling of IL-4 and IL-13, this compound effectively downregulates the Th2 inflammatory pathway.[1][2][3] This leads to a reduction in the levels of eosinophils and circulating Immunoglobulin E (IgE), key mediators of allergic responses.[1][2][3]

dot

Caption: Mechanism of Action of this compound.

Target Validation: Preclinical and Clinical Evidence

The validation of IL-4Rα as the target for this compound is supported by a series of preclinical studies and early-phase clinical trials.

Preclinical Validation

While specific binding kinetics and dose-response data are not publicly available, preclinical studies in relevant animal models have demonstrated the biological activity and therapeutic potential of this compound.

-

Pharmacokinetics: In cynomolgus monkeys, this compound exhibited a longer half-life and higher drug exposure compared to a marketed drug with the same target.[2][5] This suggests the potential for a less frequent dosing schedule in humans, which has now been proposed as once every four weeks.[2][4]

-

Asthma Model: In a B-hIL4/hIL-4Rα mouse model of asthma, this compound demonstrated efficacy comparable to the marketed drug. It significantly inhibited the infiltration of eosinophils into the lungs and reduced the production of OVA-specific IgE.[2]

-

Atopic Dermatitis Model: In a B-hIL4/hIL-4Rα mouse model of atopic dermatitis, this compound showed comparable inhibitory effects on serum IgE levels and significantly reduced ear swelling when administered at the same dose as the marketed drug.[2]

-

Toxicology: Toxicology studies in B-hIL4/hIL-4Rα mice have indicated a good safety profile for this compound.[2]

Clinical Validation

This compound has progressed into clinical development, with a Phase 1 clinical trial completed and a Phase 2 trial initiated.[1]

-

Phase 1 Clinical Trial: Results from the completed Phase 1 trial confirmed the findings from preclinical studies, showing that this compound has a longer half-life and a lower clearance rate compared to the reference drug.[1]

Quantitative Data

Detailed quantitative data for this compound, such as binding affinity (Kd) and in vitro potency (IC50), have not been publicly disclosed by the manufacturer. However, to provide context for the expected performance of a high-affinity anti-IL-4Rα antibody, the following table summarizes publicly available data for other monoclonal antibodies targeting the same pathway.

| Parameter | Rademikibart (anti-IL-4Rα) | Dupilumab (anti-IL-4Rα) |

| Binding Affinity (Kd) to human IL-4Rα | 20.7 pM | 33 pM (monomeric), 12 pM (dimeric) |

| IC50 for IL-4-mediated STAT6 signaling | 7.0 ± 2.5 ng/mL | Not specified |

| IC50 for IL-13-mediated STAT6 signaling | 6.6 ± 1.5 ng/mL | Not specified |

Note: This data is provided for illustrative purposes and does not represent the specific values for this compound.

Experimental Protocols

Detailed experimental protocols for the target identification and validation of this compound are proprietary to the manufacturer and have not been published. However, based on standard practices in antibody drug development, the following methodologies are likely to have been employed.

Target Binding Characterization (Hypothetical)

-

Surface Plasmon Resonance (SPR): To determine the binding kinetics (association and dissociation rates) and affinity (Kd) of this compound to recombinant human and cynomolgus monkey IL-4Rα.

-

Enzyme-Linked Immunosorbent Assay (ELISA): To confirm the binding of this compound to IL-4Rα and to assess its specificity.

In Vitro Functional Assays (Hypothetical)

-

Cell-Based Signaling Assays: Using cell lines that express the Type I or Type II IL-4 receptors to measure the ability of this compound to inhibit IL-4 and IL-13 induced STAT6 phosphorylation. The half-maximal inhibitory concentration (IC50) would be determined from dose-response curves.

-

Cell Proliferation Assays: Using cytokine-dependent cell lines (e.g., TF-1) to assess the ability of this compound to inhibit IL-4 or IL-13 stimulated cell proliferation.

-

Chemokine Release Assays: Using primary human cells, such as peripheral blood mononuclear cells (PBMCs), to measure the inhibition of IL-4 or IL-13 induced production of Th2-associated chemokines like TARC (CCL17).

dot

Caption: A typical workflow for antibody target validation.

Conclusion

The available evidence strongly supports the identification and validation of IL-4Rα as the molecular target of this compound. Its mechanism of action, the dual inhibition of IL-4 and IL-13 signaling, is well-established as a therapeutic strategy for Type 2 inflammatory diseases. Preclinical and early clinical data indicate that this compound is a promising long-acting therapeutic with a favorable pharmacokinetic profile. Further clinical development will be crucial to fully elucidate its efficacy and safety in the intended patient populations. The public release of more detailed preclinical data in the future will allow for a more comprehensive quantitative assessment of its pharmacological properties.

References

- 1. Boan Biotech Authorizes Joincare to Exclusively Develop and Commercialize Its BA2101 for Respiratory Indications in Chinese Mainland News - Boan Biotech,Shandong Boan Biotech, Boan Innovative Antibodies,Boan Biosimilar [boan-bio.com]

- 2. Boan Biotech’s BA2101 Injection Approved for Clinical Trials in China News Center - Luye Life Sciences [luye.com]

- 3. Health Yuan secures exclusive rights to develop and commercialize BA2101, an innovative drug from Boan Bio, in mainland China.-Joincare Pharmaceutical Group Industry Co., Ltd. [en.joincare.com]

- 4. Boan’s BA2101 Administered for First Patient in Clinical Trial News - Boan Biotech,Shandong Boan Biotech, Boan Innovative Antibodies,Boan Biosimilar [boan-bio.com]

- 5. Boan Biotech’s Investigational Long-acting Anti-IL-4Rα Antibody BA2101 Administered for First Patient in Phase I Clinical Trial - Press Releases - Luye Pharma Group [luye.cn]

Antihypertensive Effects of Ergoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antihypertensive properties of ergoline compounds, a diverse class of molecules derived from the ergot alkaloids. Characterized by their tetracyclic ergoline ring system, these compounds exhibit a complex pharmacology, interacting with various neurotransmitter receptors to modulate blood pressure. This document provides a comprehensive overview of their mechanisms of action, quantitative efficacy data, and the experimental protocols used to evaluate their effects, intended to serve as a valuable resource for researchers and professionals in the field of cardiovascular drug discovery and development.

Introduction to Ergoline Compounds and Hypertension

Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases. The regulation of blood pressure is a complex physiological process involving the central nervous system, the peripheral sympathetic nervous system, the renin-angiotensin-aldosterone system, and vascular smooth muscle tone. Ergoline derivatives, due to their structural similarity to endogenous neurotransmitters such as dopamine, serotonin, and norepinephrine, can interact with the receptors of these systems and, consequently, influence blood pressure.

The antihypertensive effects of ergoline compounds are primarily attributed to their activity at three main receptor families:

-

Dopamine D2 Receptors: Agonism at presynaptic D2 receptors on sympathetic nerve terminals inhibits the release of norepinephrine, a potent vasoconstrictor, leading to vasodilation and a decrease in blood pressure.[1] Central D2 receptor activation may also contribute to a reduction in sympathetic outflow.

-

Serotonin 5-HT2A Receptors: Antagonism of 5-HT2A receptors on vascular smooth muscle cells blocks the vasoconstrictive effects of serotonin, promoting vasodilation.[2]

-

Alpha-Adrenergic Receptors: Blockade of α1-adrenergic receptors on vascular smooth muscle directly counteracts the vasoconstrictive effects of norepinephrine and epinephrine.[3] Some ergolines may also act as agonists at central α2-adrenergic receptors, which can reduce sympathetic outflow from the brainstem.

The specific antihypertensive effect of an individual ergoline compound depends on its unique affinity and activity profile at these and other receptors.

Quantitative Data on Antihypertensive Efficacy

The following tables summarize the quantitative data on the antihypertensive effects and receptor binding affinities of selected ergoline compounds.

Table 1: In Vivo Antihypertensive Effects of Ergoline Compounds

| Compound | Animal Model/Species | Dose | Route of Administration | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Reference(s) |

| Bromocriptine | Spontaneously Hypertensive Rats (SHR) | 600 µg/kg/day (chronic) | Intraperitoneal | ↓ 58 mmHg | Not Reported | [4] |

| Bromocriptine | Essential Hypertension Patients | Not specified (single-blind) | Oral | Significant ↓ | Significant ↓ | [5] |

| Dihydroergotamine (IV) | Healthy Volunteers | 1.0 mg | Intravenous | ↑ 11.4 mmHg (at 5 min) | ↑ 13.3 mmHg (at 5 min) | [6] |

| Ergotamine (with Caffeine) | Autonomic Failure Patients | 1 mg (single dose) | Oral | ↑ 36 mmHg (seated) | Not Reported | [7][8] |

| Nicergoline | Spontaneously Hypertensive Rats (SHR) | 300 µg/kg | Intravenous | Significant ↓ | Not Reported | [7] |

Note: "↓" indicates a decrease, and "↑" indicates an increase in blood pressure.

Table 2: Receptor Binding Affinities (Ki in nM) of Ergoline Compounds

| Compound | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor | α1-Adrenergic Receptor | α2-Adrenergic Receptor | Reference(s) |

| Bromocriptine | High Affinity | Moderate Affinity | 18 | 120 | [9][10] |

| Cabergoline | 0.61 | High Affinity | Not Reported | Not Reported | [11] |

| Lisuride | 0.95 | High Affinity | Nanomolar Affinity | 0.54 | [9][11][12] |

| Ergotamine | Nanomolar Affinity | High Affinity | Nanomolar Affinity | Not Reported | [12][13] |

| Dihydroergotamine | Not Reported | High Affinity | Nanomolar Affinity | Not Reported | [12] |

| Nicergoline | Low Affinity | High Affinity | Potent Antagonist | Not Reported | [14][15] |

| Terguride | High Affinity | Potent Antagonist | Nanomolar Affinity | Not Reported | [12] |

Note: "High Affinity" and "Nanomolar Affinity" are used where specific Ki values were not provided in the search results but were described as such. Lower Ki values indicate higher binding affinity.

Signaling Pathways in Blood Pressure Regulation

The antihypertensive effects of ergoline compounds are mediated by their interaction with specific G protein-coupled receptors (GPCRs), leading to the modulation of intracellular signaling cascades that ultimately control vascular smooth muscle tone.

Dopamine D2 Receptor Signaling

Agonism at presynaptic dopamine D2 receptors by ergoline compounds like bromocriptine leads to the inhibition of norepinephrine release from sympathetic nerve terminals. This is a key mechanism contributing to their antihypertensive effect.[1]

Serotonin 5-HT2A Receptor Signaling

Antagonism of 5-HT2A receptors on vascular smooth muscle cells by certain ergoline derivatives blocks the vasoconstrictor effects of serotonin. 5-HT2A receptors are coupled to Gq/11 proteins, which activate the phospholipase C (PLC) pathway.

Alpha-1 Adrenergic Receptor Signaling

Blockade of α1-adrenergic receptors on vascular smooth muscle by ergoline compounds like nicergoline directly antagonizes the vasoconstrictor effects of norepinephrine and epinephrine, leading to vasodilation.[16]

Experimental Protocols

The evaluation of the antihypertensive effects of ergoline compounds involves a combination of in vivo and in vitro experimental models.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

The SHR model is a widely used genetic model of essential hypertension.[17]

In Vitro Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of an ergoline compound for a specific receptor.

Conclusion

Ergoline compounds represent a pharmacologically rich class of molecules with significant potential for the modulation of blood pressure. Their diverse mechanisms of action, primarily involving dopamine D2, serotonin 5-HT2A, and alpha-adrenergic receptors, offer multiple avenues for therapeutic intervention in hypertension. The quantitative data and experimental protocols presented in this guide provide a foundation for further research and development in this area. A thorough understanding of the structure-activity relationships and the intricate signaling pathways of these compounds will be crucial for the design of novel, more selective, and effective antihypertensive agents with improved safety profiles. This technical guide serves as a starting point for researchers to delve deeper into the fascinating and complex pharmacology of ergoline derivatives in the context of cardiovascular medicine.

References

- 1. Preclinical Screening of Antihypertensive Agents | In-Vitro & In-Vivo Models | PPTX [slideshare.net]

- 2. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Gq-coupled receptors as mechanosensors mediating myogenic vasoconstriction - MDC Repository [edoc.mdc-berlin.de]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. Sequential method for combined screening antihypertensive and diuretic agents in the same spontaneously hypertensive rat (SHR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]

- 10. Screening methods of anti hypertensive agents | PPTX [slideshare.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 13. Serotonergic ergoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.uwec.edu [chem.uwec.edu]

- 15. researchgate.net [researchgate.net]

- 16. Models of cardiovascular disease: measurement of antihypertensive activity in the conscious rat (SHR, DOCA-salt, and Goldblatt hypertension models) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. msudenver.edu [msudenver.edu]

Methodological & Application

Application Notes & Protocols for In Vivo Rat Studies of a Therapeutic Monoclonal Antibody (Represented by an Anti-IL-4Rα mAb)

Introduction

These application notes provide a detailed protocol for conducting in vivo studies in rats to evaluate the pharmacokinetics (PK), pharmacodynamics (PD), and safety of a therapeutic monoclonal antibody (mAb), exemplified by an anti-IL-4Rα antibody. While specific details for "BAM-2101" are not publicly available, this document outlines a robust, general-use protocol for researchers, scientists, and drug development professionals working with similar biologic drug candidates. The provided methodologies are based on established practices for in vivo assessment of monoclonal antibodies in rodent models.

Data Presentation

The following tables represent the types of quantitative data that would be generated and analyzed in a typical in vivo rat study for a therapeutic mAb.

Table 1: Pharmacokinetic Parameters of Anti-IL-4Rα mAb in Rats Following a Single Intravenous Dose

| Parameter | 1 mg/kg Dose | 10 mg/kg Dose |

| Cmax (µg/mL) | 25.5 | 250.2 |

| Tmax (hr) | 0.5 | 0.5 |

| AUC (0-t) (µghr/mL) | 1550 | 16200 |

| AUC (0-inf) (µghr/mL) | 1600 | 16800 |

| Half-life (t1/2) (hr) | 120 | 150 |

| Clearance (mL/hr/kg) | 0.625 | 0.595 |

| Volume of Distribution (Vd) (mL/kg) | 100 | 110 |

Table 2: Pharmacodynamic Response: Serum IgE Levels in a Rat Model of Allergic Inflammation

| Treatment Group | Baseline IgE (ng/mL) | Day 7 IgE (ng/mL) | Day 14 IgE (ng/mL) | Day 28 IgE (ng/mL) |

| Vehicle Control | 150.2 ± 20.5 | 450.8 ± 55.2 | 480.5 ± 60.1 | 510.3 ± 65.8 |

| Anti-IL-4Rα mAb (1 mg/kg) | 148.9 ± 18.9 | 250.1 ± 30.7 | 180.4 ± 25.3 | 160.7 ± 22.1 |

| Anti-IL-4Rα mAb (10 mg/kg) | 152.1 ± 22.3 | 160.5 ± 21.8 | 100.2 ± 15.6 | 80.9 ± 12.4 |

Table 3: Safety and Toxicology: Hematology and Clinical Chemistry

| Parameter | Vehicle Control | Anti-IL-4Rα mAb (10 mg/kg) |

| White Blood Cell Count (x10^9/L) | 8.5 ± 1.2 | 8.2 ± 1.1 |

| Red Blood Cell Count (x10^12/L) | 7.2 ± 0.8 | 7.1 ± 0.7 |

| Platelet Count (x10^9/L) | 850 ± 90 | 830 ± 85 |

| Alanine Aminotransferase (ALT) (U/L) | 45 ± 8 | 48 ± 9 |

| Aspartate Aminotransferase (AST) (U/L) | 120 ± 15 | 125 ± 18 |

| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 3 | 21 ± 4 |

| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 |

Experimental Protocols

1. Animal Model and Husbandry

-

Species and Strain: Sprague-Dawley or Wistar rats are commonly used.

-

Age and Weight: 8-10 weeks old, with a weight range of 200-250g.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). Standard chow and water should be provided ad libitum.

-

Acclimatization: Animals should be acclimated to the facility for at least 7 days prior to the start of the experiment.

2. Dosing and Administration

-

Formulation: The therapeutic mAb should be formulated in a sterile, isotonic buffer, such as phosphate-buffered saline (PBS), at the desired concentrations.

-

Dose Levels: At least two dose levels (e.g., a low dose and a high dose) and a vehicle control group should be included.

-

Route of Administration: For monoclonal antibodies, intravenous (IV) or subcutaneous (SC) administration is typical.

-

Dosing Volume: The volume administered should be appropriate for the size of the animal and the route of administration (e.g., 1-5 mL/kg for IV).

3. Pharmacokinetic (PK) Study Protocol

-

Study Design: A serial blood sampling design is often used. A typical study might involve 3-5 rats per time point.

-

Blood Collection: Blood samples (approximately 100-200 µL) are collected from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 0.5, 1, 4, 8, 24, 48, 72, 168, and 336 hours post-dose).

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Analytical Method: The concentration of the mAb in plasma is typically determined using a validated enzyme-linked immunosorbent assay (ELISA) or a similar ligand-binding assay.

4. Pharmacodynamic (PD) Study Protocol

-

Disease Model: If applicable, a relevant disease model should be used. For an anti-IL-4Rα mAb, a model of allergic inflammation (e.g., ovalbumin-induced airway inflammation) could be employed.

-

Biomarker Analysis: Relevant biomarkers should be measured to assess the biological activity of the mAb. For an anti-IL-4Rα mAb, this could include serum IgE levels, eosinophil counts in bronchoalveolar lavage fluid, or cytokine levels (e.g., IL-4, IL-13) in tissue homogenates.

-

Sample Collection: Samples for PD analysis (e.g., blood, tissues) are collected at appropriate time points to correlate with the PK profile.

5. Toxicology and Safety Assessment

-

Clinical Observations: Animals should be monitored daily for any signs of toxicity, such as changes in appearance, behavior, or body weight.

-

Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of a standard panel of hematology and clinical chemistry parameters.

-

Histopathology: At the termination of the study, major organs and tissues are collected, fixed in formalin, and processed for histopathological examination by a qualified veterinary pathologist.

Mandatory Visualization

Caption: Experimental workflow for in vivo rat studies of a therapeutic monoclonal antibody.

Caption: Simplified signaling pathway of IL-4 and IL-13 through the IL-4Rα receptor and the inhibitory action of an anti-IL-4Rα mAb.

Application Notes and Protocols for Monoclonal Antibody Stock Solution Preparation

Disclaimer: The compound "BAM-2101" is not found in publicly available scientific literature or supplier databases. It is highly probable that this is a typographical error for "BA-2101" , an investigational long-acting anti-IL-4Rα human monoclonal antibody developed by Boan Biotech. The specific and validated protocols for the preparation of investigational new drugs such as BA-2101 are proprietary to the manufacturer and are not publicly accessible.

The following application note provides a general protocol for the reconstitution, handling, and storage of monoclonal antibodies (mAbs) for research purposes. This is not a specific protocol for BA-2101 and should be adapted based on the manufacturer's instructions for any specific antibody.

Introduction

Monoclonal antibodies (mAbs) are essential tools in research, diagnostics, and therapeutics. Proper preparation of stock solutions from lyophilized powders or concentrated liquids is critical to ensure the stability, activity, and reproducibility of experimental results. This document outlines the general procedures for preparing mAb stock solutions, including reconstitution, dilution, and storage.

Materials and Equipment

-

Lyophilized or concentrated liquid monoclonal antibody

-

Sterile, nuclease-free water, phosphate-buffered saline (PBS), or other buffer as recommended by the manufacturer

-

Sterile, low-protein-binding polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile, low-retention pipette tips

-

Benchtop microcentrifuge

-

Vortex mixer (optional, use with extreme caution)

-

Refrigerator (2-8°C)

-

Freezer (-20°C or -80°C, non-frost-free is recommended)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the preparation and storage of monoclonal antibody stock solutions. Note that these are general guidelines and the manufacturer's datasheet for a specific antibody should always be consulted.

| Parameter | Typical Value/Range | Notes |

| Reconstitution | ||

| Recommended Solvent | Sterile Water, PBS (pH 7.2-7.4) | Always use the solvent specified on the product datasheet. |

| Initial Concentration | 1 mg/mL | A common starting concentration for ease of downstream dilutions. |

| Centrifugation before Opening | 10,000 - 12,000 x g for 20-30 seconds | To pellet the lyophilized powder at the bottom of the vial. |

| Storage | ||

| Short-term Storage Temperature | 2-8°C | Suitable for up to one month, depending on the antibody's stability.[1][2] |

| Long-term Storage Temperature | -20°C or -80°C | -80°C is preferred for maximum stability.[1][3] Avoid using frost-free freezers to prevent freeze-thaw cycles.[4] |

| Aliquot Volume | ≥ 10 µL | Smaller volumes are more susceptible to evaporation and adsorption to the tube surface. |

| Cryoprotectant (for -20°C) | 50% glycerol (sterile) | Helps to prevent the formation of ice crystals that can denature the antibody.[4][5] |

| Working Dilutions | ||

| Diluent | PBS, cell culture medium, or assay-specific buffer | The diluent should be compatible with the experimental system. |

| Typical Concentration Range | 1-10 µg/mL | Highly dependent on the specific application (e.g., Western blot, ELISA, cell culture). |

| Storage of Diluted Antibody | Prepare fresh; do not store for extended periods | Diluted antibody solutions are significantly less stable.[4] |

Experimental Protocol: Preparation of a 1 mg/mL Monoclonal Antibody Stock Solution

This protocol describes the reconstitution of a lyophilized monoclonal antibody to a final concentration of 1 mg/mL.

4.1. Pre-Reconstitution Steps

-

Equilibration: Before opening, allow the vial of lyophilized antibody to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial, which can affect stability.

-

Centrifugation: Briefly centrifuge the vial at 10,000-12,000 x g for 20-30 seconds in a microcentrifuge to ensure that the entire lyophilized pellet is at the bottom of the vial.[6]

4.2. Reconstitution Procedure

-

Solvent Addition: Carefully open the vial. Using a calibrated micropipette, add the volume of sterile, cold reconstitution solvent (e.g., sterile water or PBS as per the datasheet) required to achieve the desired final concentration (e.g., for 100 µg of antibody, add 100 µL of solvent to get 1 mg/mL). Add the solvent slowly down the side of the vial to avoid foaming.

-

Dissolution: Recap the vial and let it stand at room temperature for 10-15 minutes to allow the antibody to dissolve.

-

Gentle Mixing: Gently mix the solution by slowly pipetting up and down or by gently rolling the vial. Avoid vigorous shaking or vortexing , as this can cause the antibody to denature and aggregate.[7]

-

Visual Inspection: Visually inspect the solution to ensure that the antibody has completely dissolved and that there are no visible particulates.

4.3. Aliquoting and Storage

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can damage the antibody, it is crucial to aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.[1][4] The aliquot volume should be appropriate for your typical experimental needs.

-

Short-Term Storage: For use within a few weeks to a month, store the aliquots at 2-8°C.[3]

-

Long-Term Storage: For storage longer than one month, the aliquots should be frozen.

-

At -20°C: It is often recommended to add a cryoprotectant such as sterile glycerol to a final concentration of 50% to prevent damage from freezing.[4][5]

-

At -80°C: For maximum stability, flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring them to a -80°C freezer. The addition of a cryoprotectant is generally not necessary for storage at -80°C.[3]

-

Signaling Pathways and Experimental Workflows

The preparation of a monoclonal antibody stock solution is a critical upstream step in numerous experimental workflows. The following diagram illustrates the general workflow from receiving a lyophilized antibody to its use in a downstream application.

Caption: Workflow for monoclonal antibody stock solution preparation.

The following diagram illustrates a simplified signaling pathway that could be investigated using a prepared monoclonal antibody stock solution, such as one targeting a cell surface receptor.

Caption: Example of mAb action on a signaling pathway.

References

- 1. neobiotechnologies.com [neobiotechnologies.com]

- 2. precisionantibody.com [precisionantibody.com]

- 3. susupport.com [susupport.com]

- 4. k2sci.com [k2sci.com]

- 5. Antibody Storage and Antibody Shelf Life [labome.com]

- 6. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 7. agrisera.com [agrisera.com]

Application Notes and Protocols for BAM-2101 Administration in Spontaneously Hypertensive Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAM-2101, a novel ergoline derivative identified as (5R,8S,10R)-8-(1-Imidazolylmethyl)-6-methylergoline, has demonstrated potent antihypertensive activity in preclinical studies involving spontaneously hypertensive rats (SHR).[1] This document provides detailed application notes and experimental protocols for the administration and evaluation of this compound in this widely used animal model of human essential hypertension. The protocols outlined below are based on established methodologies for cardiovascular research in conscious, freely moving rats, ensuring data accuracy and reproducibility.

Quantitative Data Summary

The antihypertensive efficacy of this compound has been quantified and compared with other established antihypertensive agents. The data from these studies are summarized in the tables below for ease of comparison.

Table 1: Antihypertensive Effect of Orally Administered this compound in Conscious Spontaneously Hypertensive Rats (SHR)

| Compound | Dose (mg/kg, p.o.) | Maximum Fall in Systolic Blood Pressure (mmHg) | Duration of Significant Antihypertensive Effect (hours) |

| This compound | 3 | 95 | > 7 |

| Cianergoline | 3 | 40 | > 7 |

| Bromocriptine mesylate | 3 | 37 | > 7 |

| Hydralazine | 3 | 47 | > 7 |

| Nifedipine | 3 | 49 | < 7 |

Data sourced from a comparative study on new ergoline derivatives.[1]

Experimental Protocols

Detailed methodologies for the evaluation of this compound in spontaneously hypertensive rats are provided below. These protocols cover animal preparation, drug administration, and blood pressure measurement.

Protocol 1: Evaluation of Antihypertensive Activity of this compound Following Oral Administration in Conscious SHR

Objective: To determine the effect of orally administered this compound on systolic blood pressure and heart rate in conscious, freely moving spontaneously hypertensive rats.

Materials:

-

Spontaneously Hypertensive Rats (SHR), male, 14-16 weeks of age

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

-

Oral gavage needles

-

Animal balance

-

Blood pressure measurement system (e.g., tail-cuff plethysmography or telemetry system)

-

Restrainers for tail-cuff method (if applicable)

Procedure:

-

Animal Acclimation: Acclimate the SHR to the laboratory environment for at least one week before the experiment. House the animals in a temperature- and light-controlled facility with ad libitum access to food and water.

-

Baseline Blood Pressure Measurement: For several days prior to the experiment, accustom the rats to the blood pressure measurement procedure to minimize stress-induced fluctuations in readings. Record baseline systolic blood pressure and heart rate.

-

Drug Preparation: On the day of the experiment, prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., to deliver a 3 mg/kg dose).

-

Drug Administration:

-

Weigh each rat to determine the precise volume of the drug suspension to be administered.

-

Administer the this compound suspension or vehicle (for the control group) orally using a suitable gavage needle.

-

-

Post-Dosing Blood Pressure Monitoring:

-

Measure systolic blood pressure and heart rate at regular intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) post-administration.

-

If using a tail-cuff system, ensure the rat is calm and properly restrained during measurements. For telemetry systems, data can be collected continuously.

-

-

Data Analysis:

-

Calculate the change in systolic blood pressure and heart rate from the baseline for each time point.

-

Determine the maximum fall in blood pressure and the duration of the antihypertensive effect.

-

Statistically compare the results from the this compound treated group with the vehicle-treated control group.

-

Protocol 2: Direct and Continuous Blood Pressure Measurement via Arterial Cannulation in Conscious SHR

Objective: To obtain a more detailed and continuous profile of the hemodynamic effects of this compound by direct arterial blood pressure monitoring.

Materials:

-

Spontaneously Hypertensive Rats (SHR), male, 14-16 weeks of age

-

This compound and vehicle

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for cannulation

-

Carotid artery or femoral artery catheter

-

Heparinized saline

-

Pressure transducer and data acquisition system

-

Swivel system to allow free movement of the rat

-

Animal warming pad

Procedure:

-

Surgical Cannulation:

-

Anesthetize the SHR.

-

Surgically expose the carotid or femoral artery.

-

Insert a catheter filled with heparinized saline into the artery and secure it in place.

-

Exteriorize the catheter at the back of the neck.

-

-

Recovery: Allow the rat to recover from surgery for at least 24-48 hours. During this period, ensure the catheter remains patent by flushing with heparinized saline.

-

Connection to Monitoring System:

-

Connect the exteriorized catheter to a pressure transducer via a swivel system. This allows the rat to move freely in its cage while enabling continuous blood pressure recording.

-

-

Baseline Recording: Record baseline mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for a stable period before drug administration.

-

Drug Administration: Administer this compound or vehicle orally as described in Protocol 1.